1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Features
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-{[4-(acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide, which precisely describes its molecular architecture. The compound exhibits a complex multi-ring system comprising a six-membered piperidine ring as the central scaffold, with two key functional group attachments at specific positions.
The structural framework consists of a piperidine ring substituted at the nitrogen atom (position 1) with a sulfonyl group linked to a para-acetamidophenyl moiety, while the carbon at position 4 of the piperidine ring bears a carboxamide functional group. This arrangement creates a molecule with distinct hydrophilic and lipophilic regions, contributing to its unique physicochemical properties.
Closely related compounds within this structural family include 1-[(4-acetamidophenyl)sulfonyl]piperidine-4-carboxylic acid, which differs only in the terminal functional group, featuring a carboxylic acid instead of the carboxamide. The carboxylic acid derivative has been extensively characterized, with a molecular formula of C14H18N2O5S and an average molecular mass of 326.367 daltons.
The compound's architecture incorporates several important structural elements: an acetamido group (acetylamino) attached to the para position of a benzene ring, which is subsequently connected through a sulfonyl bridge to the piperidine nitrogen. This specific substitution pattern influences both the electronic properties and spatial arrangement of the molecule.
Alternative Chemical Designations and Registry Numbers
The compound and its closely related analogs are known by multiple nomenclature systems and registry identifiers. The carboxylic acid analog bears the Chemical Abstracts Service registry number 314744-44-0 and is catalogued under various systematic names including 1-[(4-acetamidophenyl)sulfonyl]piperidine-4-carboxylic acid and 4-piperidinecarboxylic acid, 1-[[4-(acetylamino)phenyl]sulfonyl]-.
Molecular Formula and Stereochemical Considerations
The molecular formula for the target carboxamide compound can be derived from its closely related carboxylic acid analog, which has the molecular formula C14H18N2O5S. The carboxamide version would have a similar formula with appropriate adjustments for the functional group difference. The related carboxylic acid exhibits a monoisotopic mass of 326.093643 daltons.
The compound contains multiple heteroatoms including nitrogen, oxygen, and sulfur, distributed across distinct functional domains. The piperidine ring contributes one nitrogen atom, while the acetamido group provides additional nitrogen and oxygen atoms. The sulfonyl bridge introduces sulfur and oxygen atoms, creating a molecule with significant polar character.
Stereochemical considerations for this compound series focus primarily on the piperidine ring conformation and the spatial arrangement of substituents. The piperidine ring typically adopts a chair conformation in solution, with the bulky sulfonyl and carboxamide substituents preferentially occupying equatorial positions to minimize steric interactions. The acetamidophenylsulfonyl group represents a significant substitution that influences the overall molecular geometry.
The absence of defined stereogenic centers in the basic structure suggests that stereochemical complexity arises primarily from conformational preferences rather than fixed chiral centers. However, the restricted rotation around certain bonds, particularly the sulfonamide linkage, may create conformational isomers with distinct spatial arrangements.
Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations, with the relative orientations of the aromatic ring, piperidine ring, and terminal functional groups being key variables. These conformational considerations are important for understanding both the physical properties and potential biological activities of the compound.
Physicochemical Properties Analysis
The physicochemical properties of compounds in this structural class are influenced by the combination of polar and nonpolar functional groups present in the molecule. Related compounds demonstrate moderate molecular weights typical of small organic molecules, with the carboxylic acid analog exhibiting a molecular weight of 326.37 daltons.
Lipophilicity represents a critical physicochemical parameter for this compound class. The octanol-water partition coefficient (logP) provides insight into the hydrophobic-hydrophilic balance of the molecule. The presence of both the acetamidophenyl group and the piperidine carboxamide creates a molecule with mixed polarity characteristics. The acetamido and carboxamide groups contribute hydrophilic character, while the aromatic ring and piperidine scaffold provide lipophilic contributions.
According to established principles, compounds with logP values between 1 and 3 typically exhibit favorable characteristics for various applications. The sulfonamide bridge introduces additional polar character that affects both solubility and partitioning behavior. The molecular architecture suggests moderate lipophilicity, with the polar functional groups providing sufficient hydrophilic character to ensure reasonable aqueous solubility.
Molecular polar surface area calculations for related structures indicate significant polar surface area contributions from the multiple oxygen and nitrogen atoms present in the molecule. The acetamido group, sulfonyl bridge, and carboxamide functionality collectively create multiple sites for hydrogen bonding interactions, influencing both solubility and intermolecular association behavior.
The compound's physicochemical profile suggests moderate stability under standard conditions, with the sulfonamide linkage providing robust connectivity between the aromatic and piperidine components. The presence of multiple hydrogen bonding sites indicates potential for crystalline solid forms with defined melting characteristics, though specific thermal data requires experimental determination.
Properties
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10(18)16-12-2-4-13(5-3-12)22(20,21)17-8-6-11(7-9-17)14(15)19/h2-5,11H,6-9H2,1H3,(H2,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVNPSYSCNIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection and Carboxylation
1-N-BOC-4-piperidine carboxylic acid is treated with isopropylidene malonate in dichloromethane (DCM) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. This forms a stable intermediate, which undergoes acid-catalyzed hydrolysis (e.g., glacial acetic acid/water, 1:1–1:4 v/v) at 60–90°C to yield 1-N-BOC-4-carboxypiperidine.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | EDCI, DMAP, DCM, 0°C → rt | 94% |
| Hydrolysis | Glacial acetic acid/H2O, 80°C | 85% |
This method avoids Grignard reagents, reducing sensitivity to moisture and cost.
Amidation of Carboxylic Acid
The carboxylic acid intermediate is converted to the carboxamide using HOBt (hydroxybenzotriazole) and EDC in DMF. For example, 1-N-BOC-4-carboxypiperidine reacts with ammonium chloride in the presence of EDC/HOBt to yield 1-N-BOC-4-carboxamidopiperidine. Deprotection with HCl in dioxane removes the BOC group, yielding piperidine-4-carboxamide hydrochloride.
Sulfonylation with 4-(Acetylamino)benzenesulfonyl Chloride
The sulfonyl group is introduced via reaction of piperidine-4-carboxamide with 4-(acetylamino)benzenesulfonyl chloride.
Synthesis of 4-(Acetylamino)benzenesulfonyl Chloride
4-Aminobenzenesulfonyl chloride is acetylated using acetic anhydride in the presence of sulfamic acid as a catalyst (20–25°C, 4 h), achieving >95% conversion. This method avoids side reactions like over-acetylation due to the mild acidity of sulfamic acid.
Sulfonylation Reaction
Piperidine-4-carboxamide reacts with 4-(acetylamino)benzenesulfonyl chloride in dichloromethane or NMP (N-methyl-2-pyrrolidone) at 0–25°C. Triethylamine is added to scavenge HCl, driving the reaction to completion. The crude product is purified via recrystallization (ethanol/water).
Optimized Conditions
| Parameter | Value | Yield |
|---|---|---|
| Solvent | NMP | 88% |
| Base | Triethylamine | — |
| Temperature | 0°C → rt | — |
Integrated Synthetic Routes
One-Pot Sequential Functionalization
A streamlined approach combines BOC deprotection, sulfonylation, and acetylation in a single pot. Piperidine-4-carboxamide hydrochloride is neutralized with NaOH, followed by sulfonylation (as above) and in-situ acetylation using acetic anhydride. This reduces purification steps and improves overall yield (78% vs. 65% in stepwise methods).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide belongs to a class of sulfonamide derivatives that exhibit notable pharmacological properties, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Analgesic Properties : It has been studied for its analgesic effects, offering potential as a pain relief medication.
- Local Anesthetic Effects : Research indicates that this compound may possess local anesthetic properties, making it suitable for use in pain management during surgical procedures .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Analgesic Efficacy : A study evaluating the analgesic effects in animal models indicated that the compound provided significant pain relief comparable to established analgesics like pethidine. This suggests its viability as a candidate for developing new pain management therapies .
- Local Anesthesia Research : Experimental results showed that the compound could induce local anesthesia with minimal side effects, positioning it as a promising alternative to traditional anesthetics used in surgeries .
Mechanism of Action
The mechanism of action of 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The target compound’s acetylamino group confers higher polarity compared to SW-17’s chlorophenyl-thiazole system or 942474-30-8’s nitro group. This may improve aqueous solubility but reduce membrane permeability .
- Biological Activity : SW-17’s dual inhibition of FAAH/sEH highlights the importance of the thiazole moiety and chlorophenyl group for potency, which the target compound lacks .
Biological Activity
1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 318.38 g/mol. The structure features an acetylamino group, a sulfonyl moiety, and a piperidine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 318.38 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group participates in electrostatic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition and antimicrobial activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can enhance antimicrobial efficacy .
Anticancer Properties
The potential anticancer properties of this compound have been explored through various in vitro studies. Compounds within the same class have shown selective inhibition against tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in cancer progression. The selectivity towards these isoforms suggests that this compound could serve as a lead compound for developing anticancer agents .
Study on Enzyme Inhibition
A study investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (hCAs). The results indicated that certain derivatives exhibited low nanomolar inhibitory concentrations against hCA II and showed selectivity towards tumor-associated isoforms. This highlights the potential therapeutic applications of compounds like this compound in cancer treatment .
Antibacterial Screening
In another study focusing on antibacterial activity, various synthesized compounds were tested against multiple bacterial strains. The results demonstrated that several derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting that modifications in the sulfonamide structure could enhance antibacterial properties significantly .
Q & A
Q. What are the optimized synthetic routes for 1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-4-carboxamide, and how do reaction conditions affect yield?
The synthesis involves sulfonylation and carboxamide formation. A representative route includes:
- Step 1 : Reacting 4-fluorophenylsulfone with Cs₂CO₃ and phenol derivatives in DMF at 60°C for 24 hours, followed by extraction and column chromatography (20% EtOAc/hexane) to yield intermediates .
- Step 2 : Hydrolysis of ethyl esters using NaOH in EtOH/THF at 60°C, acidification to pH 5.0, and precipitation to obtain the final carboxamide derivative with 88–100% yields .
Key Variables : - Temperature : Higher temperatures (60°C) improve reaction rates but may require reflux conditions.
- Solvent : DMF enhances nucleophilic substitution, while EtOH/THF aids hydrolysis.
Table 1 : Comparison of Yields Under Different Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cs₂CO₃, DMF, 60°C | 100% | |
| 2 | NaOH, EtOH/THF | 88% |
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.52–4.31 ppm for piperidine protons) and confirms sulfonyl/carboxamide groups .
- IR Spectroscopy : Detects key functional groups (e.g., 1730 cm⁻¹ for carbonyl, 3259 cm⁻¹ for NH stretching) .
- Elemental Analysis : Validates purity (e.g., %C 49.99 vs. 50.04 observed) .
- Melting Point : Confirms crystallinity (e.g., 162–163°C for intermediates) .
Q. What purification techniques are recommended post-synthesis?
- Column Chromatography : Resolves intermediates using gradients like 20% EtOAc/hexane .
- Acid-Base Extraction : Isolates the final product via pH-dependent solubility (e.g., precipitation at pH 3–4) .
- Recrystallization : Enhances purity for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Structural Variations : Substituents on the phenyl or piperidine ring alter target affinity (e.g., MMP-1 vs. carbonic anhydrase inhibition) .
- Assay Conditions : Differences in pH, enzyme isoforms, or cell lines (e.g., IC₅₀ values in cancer vs. arthritis models) .
Methodological Solutions : - Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) and compare bioactivity .
- Standardized Assays : Use validated protocols (e.g., PHARMACOPEIAL FORUM guidelines for buffer preparation) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
- Co-Solvent Systems : Use EtOH/THF/water mixtures (e.g., 65:35 methanol:buffer for HPLC analysis) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) for controlled release .
Q. How does structural modification of the piperidine ring affect target enzyme inhibition?
- Piperidine Conformation : Chair vs. boat conformations influence binding to enzymes like carbonic anhydrase .
- Substituent Effects :
| Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Methylphenyl analog | Carbonic Anhydrase | 12.3 | |
| 4-Trifluoromethoxyphenoxy | MMP-1 | 8.5 |
Q. How can computational methods guide the optimization of this compound?
Q. What are the challenges in scaling up synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
